molecular formula C18H12FN3O5 B2774607 N-(1,3-benzodioxol-5-yl)-3-(4-fluorophenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide CAS No. 887899-08-3

N-(1,3-benzodioxol-5-yl)-3-(4-fluorophenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide

Cat. No.: B2774607
CAS No.: 887899-08-3
M. Wt: 369.308
InChI Key: XPELFYPLNOZVRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-benzodioxol-5-yl)-3-(4-fluorophenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide is a sophisticated pyrimidine-based compound designed for pharmaceutical and cancer research. This molecule integrates a 1,3-benzodioxol-5-yl group and a 4-fluorophenyl substituent, structural motifs frequently associated with bioactive compounds in medicinal chemistry. Its core pyrimidine-2,4-dione scaffold is a privileged structure in drug discovery, known for its ability to interact with diverse biological targets. While the specific biological data for this exact compound is not fully established in the current literature, structurally related molecules featuring the benzodioxolyl and fluorophenyl groups have demonstrated significant research value. Notably, analogs such as 3-(Benzo[d][1,3]dioxol-5-ylamino)-N-(4-fluorophenyl)thiophene-2-carboxamide have been reported to overcome cancer chemoresistance via dual inhibition of angiogenesis and P-glycoprotein (P-gp/ABCB1) efflux pump activity . The inhibition of VEGFR and the reversal of Multi-Drug Resistance (MDR) by such related compounds highlight the potential research applications of this chemical scaffold in developing novel anti-cancer strategies . Furthermore, pyrimidinediamine derivatives in general have been extensively investigated as inhibitors of key signaling pathways and kinases, such as the Syk kinase, which plays a critical role in immunoreceptor signaling . Other research avenues for similar compounds include their use as autotaxin inhibitors in cancer and explorations in various other therapeutic areas. This reagent is intended solely for research purposes in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or human use.

Properties

CAS No.

887899-08-3

Molecular Formula

C18H12FN3O5

Molecular Weight

369.308

IUPAC Name

N-(1,3-benzodioxol-5-yl)-3-(4-fluorophenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide

InChI

InChI=1S/C18H12FN3O5/c19-10-1-4-12(5-2-10)22-17(24)13(8-20-18(22)25)16(23)21-11-3-6-14-15(7-11)27-9-26-14/h1-8H,9H2,(H,20,25)(H,21,23)

InChI Key

XPELFYPLNOZVRW-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CNC(=O)N(C3=O)C4=CC=C(C=C4)F

solubility

not available

Origin of Product

United States

Biological Activity

N-(1,3-benzodioxol-5-yl)-3-(4-fluorophenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on existing literature.

Chemical Structure and Properties

The compound features a complex structure characterized by a benzodioxole moiety and a pyrimidine core. Its molecular formula is C17H14FNO4C_{17}H_{14}FNO_4 with a molecular weight of approximately 327.3 g/mol. The presence of the fluorophenyl group enhances its lipophilicity, potentially influencing its biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzodioxole derivatives. For instance, compounds structurally related to this compound have shown significant cytotoxic effects against various cancer cell lines.

  • Case Study : A related compound demonstrated an IC50 value between 26–65 µM across different cancer cell lines, indicating moderate potency against tumor growth . This suggests that the compound may exert similar effects.

Enzyme Inhibition

The compound's structure suggests potential as an enzyme inhibitor. Research on related benzodioxole derivatives indicates strong inhibitory effects on enzymes such as α-amylase, which is crucial for carbohydrate metabolism.

  • Inhibition Data : One study reported IC50 values for α-amylase inhibition at 0.85 µM and 0.68 µM for certain derivatives . This raises the possibility that this compound may also inhibit similar metabolic pathways.

The mechanisms through which this compound exerts its biological effects are likely multifaceted:

  • Cell Cycle Arrest : Compounds with similar structures have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Enzyme Interaction : The structural features allow for effective binding to enzyme active sites, inhibiting their function and disrupting metabolic processes.
  • Antioxidant Activity : Some benzodioxole derivatives exhibit antioxidant properties, which may contribute to their protective effects against oxidative stress in cells.

Comparative Analysis

To better understand the biological activity of this compound compared to other compounds in its class, the following table summarizes key findings from related studies:

Compound NameIC50 (µM)Target EnzymeActivity Type
Compound IIa0.85α-AmylaseInhibitor
Compound IIc0.68α-AmylaseInhibitor
Related Benzodioxole26–65Cancer CellsCytotoxic

Q & A

Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, starting with the condensation of pyrimidine precursors with benzodioxole and fluorophenyl derivatives. Key steps include:

  • Amide coupling : Use carbodiimide reagents (e.g., DCC or EDC) with catalytic DMAP in anhydrous DMF or dichloromethane to form the carboxamide bond .
  • Cyclization : Acid- or base-catalyzed cyclization under reflux conditions (e.g., using acetic acid or sodium hydroxide) to form the pyrimidine-dione core .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures . Optimization : Monitor reactions via TLC (Rf tracking) or HPLC (retention time analysis). Adjust temperature (60–100°C) and solvent polarity to improve yields (typically 60–75%) .

Table 1: Reaction Optimization Parameters

StepReagents/ConditionsMonitoring MethodYield Range
Amide CouplingDCC, DMAP, DMF, RT → 50°CTLC (EtOAc/Hexane)65–75%
CyclizationAcOH, reflux, 12 hHPLC60–70%
PurificationSilica gel chromatographyUV detection>95% purity

Q. Which analytical techniques are most effective for characterizing structural integrity?

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR confirm regiochemistry and functional groups (e.g., benzodioxole protons at δ 6.8–7.2 ppm, fluorophenyl signals at δ 7.3–7.6 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS-ESI) validates molecular weight (e.g., [M+H+^+]+^+ at m/z 425.08) .
  • HPLC-PDA : Purity assessment (>95%) using C18 columns (acetonitrile/water gradients) .

Q. How can researchers assess the compound’s stability under various storage conditions?

Conduct accelerated stability studies :

  • Thermal stress : Store at 40°C/75% RH for 1–3 months; monitor degradation via HPLC .
  • Photostability : Expose to UV light (ICH Q1B guidelines) and track changes in absorbance spectra .
  • Solution stability : Analyze in DMSO or PBS (pH 7.4) at 25°C; precipitation or hydrolysis indicates instability .

Advanced Research Questions

Q. What computational strategies can predict bioactivity and guide experimental design?

  • Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to model electron distribution and reactive sites, predicting interactions with biological targets (e.g., kinases) .
  • Molecular Docking : Simulate binding affinities with target proteins (e.g., COX-2 or EGFR) using AutoDock Vina or Schrödinger .
  • QSAR Models : Train machine learning algorithms on bioactivity data (IC50_{50}, EC50_{50}) to prioritize derivatives for synthesis .

Q. How should contradictory results in biological activity assays be systematically analyzed?

  • Orthogonal Assays : Validate initial findings (e.g., enzyme inhibition) with cell-based assays (e.g., viability or apoptosis) to rule out assay-specific artifacts .
  • Purity Verification : Re-test compounds after re-purification (HPLC or recrystallization) to exclude impurities as confounding factors .
  • Dose-Response Curves : Ensure linearity (R2^2 > 0.95) across concentrations to confirm reproducibility .

Q. What methodologies are recommended for establishing structure-activity relationships (SAR)?

  • Scaffold Modifications : Synthesize analogs with substitutions on the benzodioxole (e.g., -OCH3_3 or -Cl) or fluorophenyl rings to evaluate steric/electronic effects .
  • Biological Profiling : Test derivatives against panels of related targets (e.g., kinases, GPCRs) to identify selectivity trends .
  • Metabolic Stability Screening : Use hepatic microsomes (human/rat) to correlate structural features (e.g., lipophilicity) with half-life (t1/2_{1/2}) .

Table 2: SAR Study Design

Modification SiteBiological AssayKey Parameter
Benzodioxole substituentKinase inhibition (IC50_{50})Selectivity ratio
Fluorophenyl positionCell viability (EC50_{50})Apoptosis induction
Pyrimidine-dione coreMetabolic stability (t1/2_{1/2})CYP450 interactions

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.